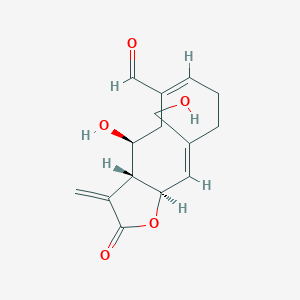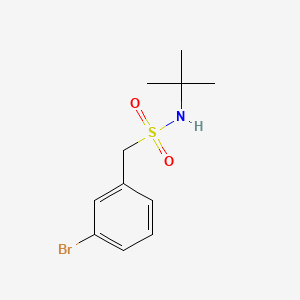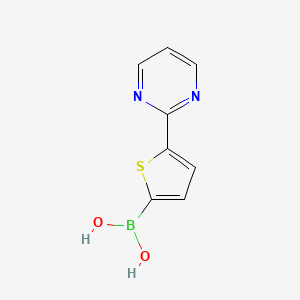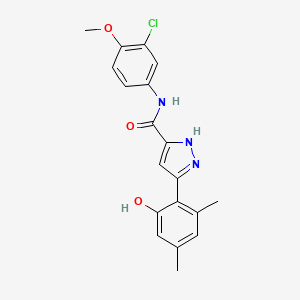
Urospermal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urospermal is a sesquiterpene lactone compound primarily isolated from plants in the Asteraceae family, such as Urospermum dalechampii and Dicoma tomentosa . It exists in different forms, including this compound A and this compound B, which are conformers of a germacranolide aldehyde . This compound A-15-O-acetate is a notable derivative with significant biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of urospermal involves several steps, starting from naturally occurring precursors. The process typically includes the extraction of plant material followed by purification using chromatographic techniques. Specific synthetic routes and reaction conditions for this compound derivatives, such as this compound A-15-O-acetate, involve acetylation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic biology and chemical engineering may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Urospermal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.
Substitution: Substitution reactions, such as acetylation, can produce derivatives like this compound A-15-O-acetate.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acetylating agents (e.g., acetic anhydride). Reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts.
Major Products Formed: Major products formed from these reactions include various this compound derivatives, each with unique chemical and biological properties. This compound A-15-O-acetate is a prominent example, known for its anti-plasmodial activity .
Scientific Research Applications
Chemistry: Urospermal serves as a valuable compound for studying sesquiterpene lactones and their chemical properties.
Mechanism of Action
The mechanism of action of urospermal, particularly this compound A-15-O-acetate, involves its interaction with molecular targets in the Plasmodium falciparum parasite. The compound disrupts critical pathways in the parasite, leading to its death . Further studies are needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Artemisinin: Another sesquiterpene lactone with potent anti-malarial activity.
Parthenolide: A sesquiterpene lactone known for its anti-inflammatory and anti-cancer properties.
Comparison: While urospermal shares structural similarities with compounds like artemisinin and parthenolide, it is unique in its specific biological activities and molecular targets. This compound A-15-O-acetate, for example, has shown promising anti-plasmodial activity, making it a potential candidate for new anti-malarial therapies .
Properties
Molecular Formula |
C15H18O5 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(3aR,4S,6E,10Z,11aR)-4-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carbaldehyde |
InChI |
InChI=1S/C15H18O5/c1-9-14-12(18)5-10(7-16)3-2-4-11(8-17)6-13(14)20-15(9)19/h3,6-7,12-14,17-18H,1-2,4-5,8H2/b10-3+,11-6-/t12-,13+,14+/m0/s1 |
InChI Key |
CVISOHZWXIVDFN-SLQKEEQISA-N |
Isomeric SMILES |
C=C1[C@@H]2[C@H](C/C(=C\CC/C(=C/[C@H]2OC1=O)/CO)/C=O)O |
Canonical SMILES |
C=C1C2C(CC(=CCCC(=CC2OC1=O)CO)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[2-(Furan-2-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B14088875.png)
![2-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14088884.png)
![benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate](/img/structure/B14088890.png)
![4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14088893.png)
![1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14088895.png)


![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2H-indazol-3-yl)propanamide](/img/structure/B14088919.png)
![2-Butyl-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088933.png)
![Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel-](/img/structure/B14088946.png)

![9-benzyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088955.png)
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-isothiocyanatooxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14088958.png)
